(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that features a fluorenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of fluorenylmethanol with 2,3-dihydro-1H-pyrrole-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic substitution reactions, while the pyrrole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylmethyl alcohol derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, disrupting its structure and function. The pyrrole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethyl chloroformate: Used in peptide synthesis as a protecting group for amino acids.
Fluorenylmethanol: A precursor in the synthesis of various fluorenyl derivatives.
2,3-Dihydro-1H-pyrrole-1-carboxylic acid: A key intermediate in the synthesis of pyrrole-based compounds.
Uniqueness
(9H-Fluoren-9-yl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to its combined fluorenyl and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17NO2 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H17NO2/c21-19(20-11-5-6-12-20)22-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-5,7-11,18H,6,12-13H2 |
InChI Key |
XLJTXIIPVPIRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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